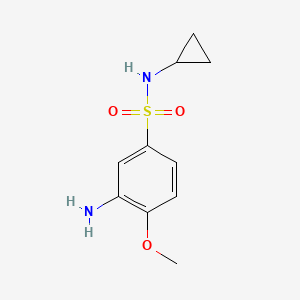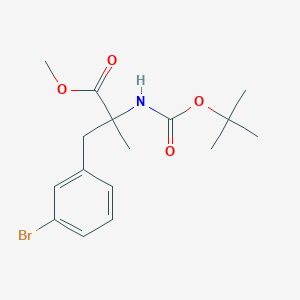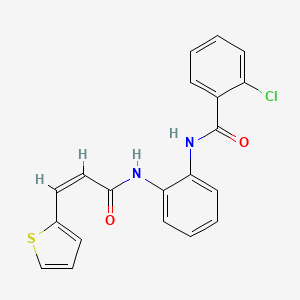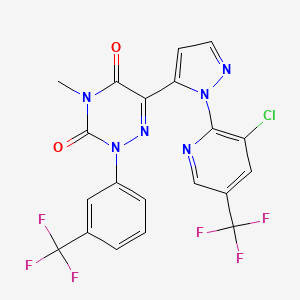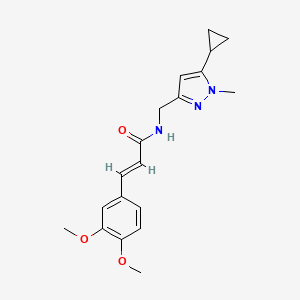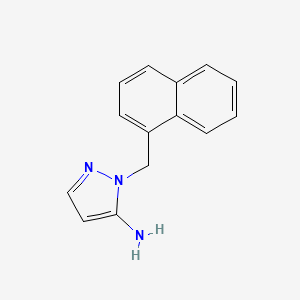
1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine” is a chemical compound. However, there is limited information available about this specific compound12345.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques and computational methods710. However, the specific molecular structure analysis for “1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine” is not available in the sources retrieved.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied69. However, the specific chemical reactions involving “1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine” are not available in the sources retrieved.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental and computational methods71213. However, the specific physical and chemical properties for “1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine” are not available in the sources retrieved.
Scientific Research Applications
Quinoxaline Derivatives Applications
Quinoxaline and its derivatives, structurally related to 1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine, are significant in medicinal chemistry due to their wide variety of biomedical applications. These applications include antimicrobial activities and the treatment of chronic and metabolic diseases. Modifying the quinoxaline structure allows for obtaining compounds with diverse biomedical uses (Pereira et al., 2015).
Heterocyclic Naphthalimides in Medicine
Naphthalimide compounds, featuring a naphthalene framework, show extensive potential in medicinal applications. Some naphthalimides have entered clinical trials as anticancer agents, and research is actively expanding into potential drugs for various diseases. These derivatives also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, indicating the broad relational medicinal applications of naphthalene-based compounds (Gong et al., 2016).
Polychlorinated Naphthalenes and Human Exposure
Research on polychlorinated naphthalenes (PCNs), which contain chlorine atoms per naphthalene molecule, highlights the need for further investigations into human exposure through dietary intake and potential health effects. This points towards the environmental and health impact studies related to naphthalene and its derivatives (Domingo, 2004).
Therapeutic Applications of Pyrazolines
Pyrazolines, closely related to the chemical structure , exhibit numerous pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This diversity underscores the potential of pyrazoline derivatives in drug development and therapeutic applications (Shaaban et al., 2012).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. However, the specific safety and hazards information for “1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine” is not available in the sources retrieved.
Future Directions
The future directions in the study of a compound depend on its potential applications and the current state of research. However, the specific future directions for “1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine” are not available in the sources retrieved.
Please note that the information provided is based on the available sources and there might be more recent studies or data not included in this analysis.
properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-14-8-9-16-17(14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFCSRDDAZVANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C(=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(naphthalen-1-ylmethyl)-1H-pyrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

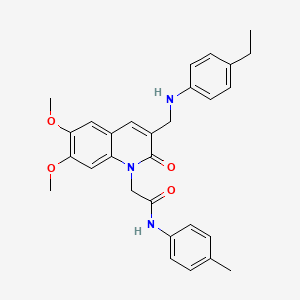
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B2555241.png)
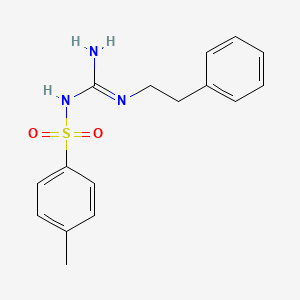
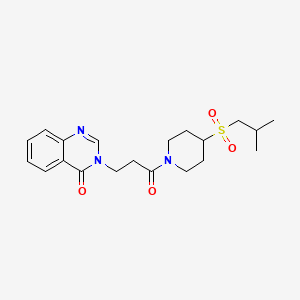
![5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2555246.png)
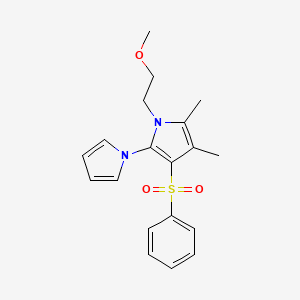
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)
![[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2555250.png)
![2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid](/img/structure/B2555252.png)
